molecular formula C23H24ClNO4S2 B4638545 (5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4638545
M. Wt: 478.0 g/mol
InChI Key: RVVBGDXBTHKBQR-MOSHPQCFSA-N
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Description

(5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, chlorinated benzylidene, and multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the chlorinated benzylidene group and the ether linkages. Common reagents used in these steps include thioamides, aldehydes, and various etherifying agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzylidene moiety.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as modulation of signaling pathways, alteration of gene expression, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure, which may have comparable biological activities.

    Chlorinated Benzylidenes: Compounds with chlorinated benzylidene groups, which can exhibit similar reactivity and properties.

    Ether-Linked Compounds: Molecules with ether linkages, which may share similar chemical behavior and applications.

Uniqueness

What sets (5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one apart is its combination of these structural features, resulting in a compound with unique reactivity and potential applications. Its specific arrangement of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5Z)-5-[[3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO4S2/c1-5-27-19-12-16(13-20-22(26)25(4)23(30)31-20)11-17(24)21(19)29-9-8-28-18-10-14(2)6-7-15(18)3/h6-7,10-13H,5,8-9H2,1-4H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVBGDXBTHKBQR-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C)Cl)OCCOC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C)Cl)OCCOC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

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